

# Application Notes and Protocols for N-nitroso-furosemide Impurity Testing

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## Compound of Interest

Compound Name: *N-nitroso-furosemide*

Cat. No.: *B13425972*

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This document provides a comprehensive protocol for the detection and quantification of the **N-nitroso-furosemide** impurity in pharmaceutical products. The methodologies outlined are based on current regulatory expectations and established analytical techniques.

## Introduction

Furosemide is a potent diuretic used in the treatment of edema and hypertension.<sup>[1][2]</sup> As a secondary amine, furosemide has the potential to form **N-nitroso-furosemide**, a nitrosamine drug substance-related impurity (NDSRI).<sup>[1][2]</sup> Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, making their control in pharmaceutical products a critical issue for patient safety.<sup>[3][4][5]</sup> Regulatory bodies, including the U.S. Food and Drug Administration (FDA), require manufacturers to assess and mitigate the risk of nitrosamine impurities in their products.<sup>[4][6][7]</sup>

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of **N-nitroso-furosemide**.

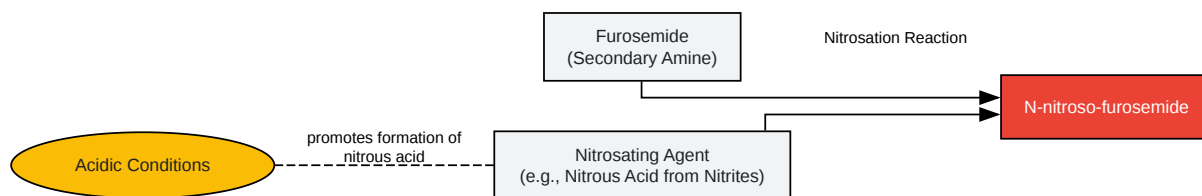
## Quantitative Data Summary

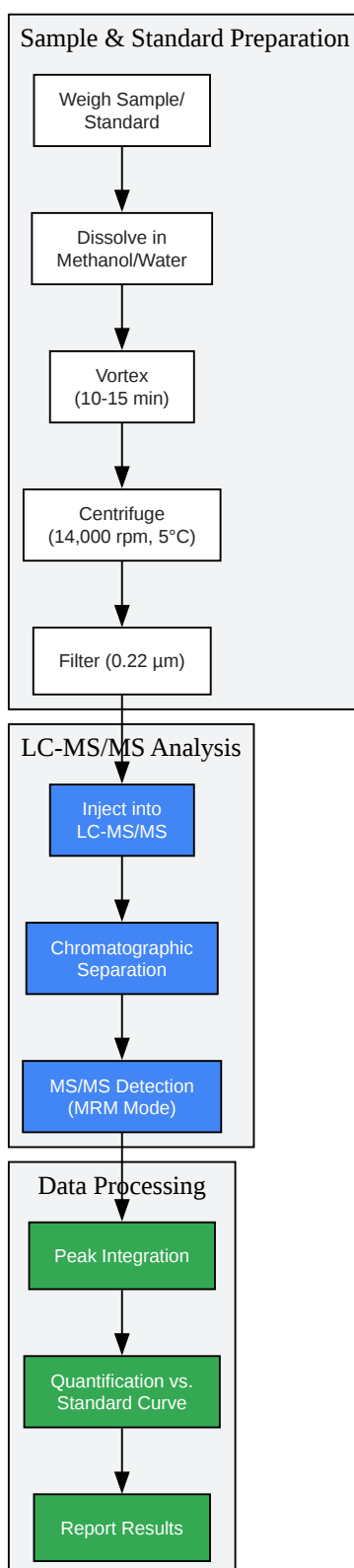
The following table summarizes key quantitative parameters for the analysis of **N-nitroso-furosemide**.

Parameter	Value	Reference
Acceptable Intake (AI) Limit (FDA)	1500 ng/day	[8]
Limit of Quantitation (LOQ)	1.857 ng/L (0.0053 PPM)	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClN <sub>3</sub> O <sub>6</sub> S	[1]
Molecular Weight	359.74 g/mol	[8]

## Formation Pathway of N-nitroso-furosemide

**N-nitroso-furosemide** is formed from the reaction of furosemide, a secondary amine, with a nitrosating agent. This reaction typically occurs under acidic conditions where nitrite salts can form nitrous acid. The secondary amine moiety of the furosemide molecule acts as a nucleophile, attacking the nitrosonium ion generated from the nitrosating agent.





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